![molecular formula C19H20ClN3O2S B2754175 5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide CAS No. 1421489-75-9](/img/structure/B2754175.png)
5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Benzenesulfonamide is another functional group that is often found in pharmacologically active compounds .
Molecular Structure Analysis
Imidazole has two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . Specific chemical reactions involving “5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide” are not available in the literature I have access to.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide” are not available in the literature I have access to.Scientific Research Applications
Therapeutic Potential
Imidazole compounds have been found to have a broad range of chemical and biological properties, making them an important component in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antifungal Applications
Imidazole derivatives have been tested for their antifungal properties. For example, tests were performed in Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
Anticancer Evaluation
Some imidazole derivatives have been evaluated for their anticancer properties. Data obtained revealed that they exhibited good selectivity between cancer cells and normal cells .
Synthesis of Functional Molecules
Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
Regiocontrolled Synthesis
Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. While some imidazole derivatives are used as drugs and are generally safe under prescribed conditions , others may have different safety profiles. The specific safety and hazard information for “5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide” is not available in the literature I have access to.
properties
IUPAC Name |
5-chloro-2-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S/c1-15-8-9-17(20)14-18(15)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEOMPAUHFWDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide |
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